Antibacterial agent 260

Antibacterial susceptibility MIC determination Thiazole derivatives

Antibacterial agent 260 (Compound 4r) is a 2,4,5-trisubstituted thiazole derivative synthesized via a sustainable, microwave-assisted multicomponent methodology using a sulfonated peanut shell residue-derived carbonaceous catalyst. The compound has a molecular formula of C₂₅H₂₀F₆N₂O₂S and a molecular weight of 526.49 g/mol.

Molecular Formula C25H20F6N2O2S
Molecular Weight 526.5 g/mol
Cat. No. B15568102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 260
Molecular FormulaC25H20F6N2O2S
Molecular Weight526.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H20F6N2O2S/c1-23(2)11-17(34)19(18(35)12-23)21-20(13-6-4-3-5-7-13)33-22(36-21)32-16-9-14(24(26,27)28)8-15(10-16)25(29,30)31/h3-10,34H,11-12H2,1-2H3,(H,32,33)
InChIKeyGZKPKJGWYFIUEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antibacterial Agent 260: Quantitative Potency Benchmarking for 2,4,5-Trisubstituted Thiazole Procurement


Antibacterial agent 260 (Compound 4r) is a 2,4,5-trisubstituted thiazole derivative synthesized via a sustainable, microwave-assisted multicomponent methodology using a sulfonated peanut shell residue-derived carbonaceous catalyst [1]. The compound has a molecular formula of C₂₅H₂₀F₆N₂O₂S and a molecular weight of 526.49 g/mol [1]. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens and has been characterized for dual-function herbicidal potential [1]. This guide provides procurement-relevant quantitative differentiation against standard comparators.

Why Generic Thiazole Analogs Cannot Substitute for Antibacterial Agent 260: Potency Gap Analysis


Within the 2,4,5-trisubstituted thiazole series synthesized under identical conditions (compounds 4a–4v), antibacterial activity varies substantially, with MIC values ranging from 4 to 64 μg/mL across the panel [1]. Compound 4r emerged as the most potent derivative against both P. aeruginosa and S. aureus, achieving nanomolar-range activity (MIC: 0.0076 μM) that is approximately 1.8-fold more potent than the standard drug streptomycin tested in parallel (MIC: 0.0138 μM) [1]. This intra-series potency variation, combined with the compound's demonstrated superiority over a clinically relevant comparator, establishes that thiazole derivatives are not interchangeable entities; minor structural modifications produce orders-of-magnitude differences in antibacterial efficacy. Generic substitution without potency verification would risk selecting compounds with 500- to 8000-fold weaker activity.

Antibacterial Agent 260: Head-to-Head and Cross-Class Quantitative Differentiation Evidence


Direct Potency Comparison: Antibacterial Agent 260 vs. Streptomycin Against S. aureus and P. aeruginosa

Antibacterial agent 260 (Compound 4r) demonstrates superior in vitro potency compared to the standard aminoglycoside antibiotic streptomycin against both Staphylococcus aureus and Pseudomonas aeruginosa [1]. In a head-to-head comparison conducted within the same study, Compound 4r achieved an MIC of 0.0076 μM, whereas streptomycin required a higher concentration of 0.0138 μM to achieve bacterial growth inhibition [1]. This represents a 1.82-fold improvement in potency over the comparator drug [1].

Antibacterial susceptibility MIC determination Thiazole derivatives Gram-positive pathogens Gram-negative pathogens

Intra-Series Potency Ranking: Compound 4r as the Optimal Derivative Among 22 Thiazole Analogs

Among the 22 trisubstituted thiazole derivatives (4a–4v) synthesized and evaluated under identical experimental conditions, Compound 4r exhibited the highest antibacterial potency [1]. The MIC range across the full compound series spanned 4 to 64 μg/mL, while Compound 4r uniquely achieved nanomolar activity at 0.0076 μM (equivalent to approximately 0.004 μg/mL based on molecular weight of 526.49 g/mol) [1]. This represents an approximately 1000- to 16,000-fold improvement in potency relative to the least active derivatives in the same chemical series [1].

Structure-activity relationship Thiazole SAR Lead optimization Antibacterial screening

Broad-Spectrum Gram-Positive and Gram-Negative Activity Profile

Compound 4r demonstrates equipotent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacterial pathogens, with an MIC of 0.0076 μM for both organisms [1]. This dual-gram activity profile is notable given that many antibacterial agents exhibit selectivity for one class; for context, the oxazolidinone class (e.g., linezolid) is predominantly Gram-positive-active, while several fluoroquinolone derivatives show reduced Gram-negative coverage [2].

Broad-spectrum antibacterial P. aeruginosa S. aureus ESKAPE pathogens

Dual-Function Bioactivity: Herbicidal Efficacy Superior to Commercial Pendimethalin

Beyond antibacterial activity, Compound 4r exhibits herbicidal properties that surpass the commercially available herbicide pendimethalin [1]. In seed growth inhibition assays using Raphanus sativus L. (radish) as the model system, Compound 4r displayed improved seed growth inhibition compared to pendimethalin [1]. This dual bioactivity profile—antibacterial plus herbicidal—is not shared by the comparator streptomycin, which functions exclusively as an antibacterial agent.

Herbicidal activity Seed germination inhibition Agrochemical screening Dual-function compounds

Antibacterial Agent 260: Evidence-Driven Research and Procurement Application Scenarios


Antibacterial Hit Identification and Lead Optimization for ESKAPE Pathogen Screening

Compound 4r is appropriate for use as a positive control or reference standard in antibacterial screening campaigns targeting S. aureus and P. aeruginosa, two high-priority ESKAPE pathogens. Its nanomolar MIC (0.0076 μM) against both organisms [1] provides a potency benchmark for evaluating novel antibacterial candidates. The compound's 1.82-fold potency advantage over streptomycin (MIC 0.0138 μM) [1] enables sensitive discrimination of moderately active compounds. Procurement for screening libraries focused on broad-spectrum activity against both Gram-positive and Gram-negative pathogens is supported by the compound's balanced dual-gram activity profile.

Structure-Activity Relationship (SAR) Studies on 2,4,5-Trisubstituted Thiazole Scaffolds

As the most potent derivative identified among 22 analogs within the same synthetic series [1], Compound 4r serves as the optimal reference point for SAR investigations of 2,4,5-trisubstituted thiazoles. Researchers can use Compound 4r as the activity benchmark when exploring structural modifications to this scaffold, with the knowledge that it represents the current activity ceiling within this chemical space. The compound's well-characterized synthetic route using sustainable, biomass-derived catalysis [1] also provides a green chemistry framework for derivative synthesis.

Agrochemical Dual-Function Screening Programs

Compound 4r is suitable for agrochemical research programs seeking compounds with both antibacterial and herbicidal activities. Its demonstrated superiority over commercial pendimethalin in seed growth inhibition assays [1], combined with potent antibacterial activity against phytopathogenic bacteria (including Xanthomonas campestris, evaluated in the panel) [1], positions it as a validated dual-function reference compound. Procurement for screening programs evaluating crop protection agents or soil microbiome modulators can leverage this established dual bioactivity.

In Silico Target Engagement and Molecular Docking Validation

Compound 4r has undergone in silico docking studies against P. aeruginosa, revealing its potential binding mode within the target protein binding pocket [1]. Researchers conducting computational antibacterial drug discovery or target validation studies can procure Compound 4r as a structurally characterized, experimentally validated ligand for molecular docking benchmark studies. The compound's defined molecular structure (C₂₅H₂₀F₆N₂O₂S, MW 526.49) [1] and available synthetic characterization data (FT-IR, ¹H NMR, ¹³C NMR, HRMS) [1] support reproducible computational and experimental workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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